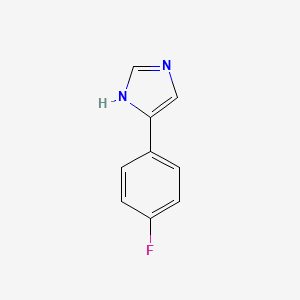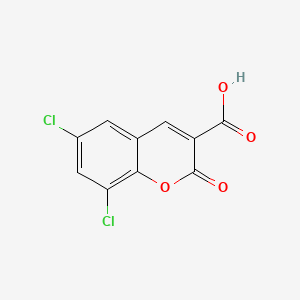
2,4-ジアミノ-5-(ブロモメチル)ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diamino-5-(bromomethyl)pyrimidine is a chemical compound with the molecular formula C5H8Br2N4. It has a molecular weight of 283.96 . This compound is also known by several synonyms, including 5-BROMOMETHYL-PYRIMIDINE-2,4-DIAMINE and 5-(BROMOMETHYL)-2,4-PYRIMIDINE DIAMINE .
Synthesis Analysis
The synthesis of 2,4-Diaminopyrimidine derivatives has been explored in various studies . One approach involves designing and synthesizing a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site . Another method involves the synthesis of pyrimidines from β-Dicarbonyl Compounds and Dicyanodiamide .Molecular Structure Analysis
The molecular structure of 2,4-Diamino-5-(bromomethyl)pyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The 2,4-diaminopyrimidine ring provides two distinct interaction sites for coformers .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Diamino-5-(bromomethyl)pyrimidine include a molecular weight of 283.96 . The boiling point, melting point, and other specific properties are not mentioned in the retrieved sources.科学的研究の応用
抗結核活性
この化合物は、顕著な抗結核活性を示す誘導体の合成に使用されてきました . 具体的には、これらの誘導体は、結核菌(Mtb)のジヒドロ葉酸還元酵素を阻害するように設計されており、これは抗結核薬開発における重要な薬物標的です . 誘導体は、適切な親水性を有するグリセロール結合部位を占める側鎖を備えた2,4-ジアミノピリミジンコアを含むように設計されました .
抗菌用途
2,4-ジアミノ-5-(ブロモメチル)ピリミジンを含むピリミジン骨格は、抗菌用途を含む広範な治療用途が見出されています . これは、その合成アクセシビリティと構造的多様性によるものです .
抗マラリア用途
2,4-ジアミノ-5-(ブロモメチル)ピリミジンを含むピリミジンは、抗マラリア薬の開発に使用されてきました . これらの化合物は、マラリア原虫の増殖を阻害する可能性を示しています .
抗ウイルス用途
ピリミジン骨格は、抗ウイルス薬の開発にも使用されてきました . これらの薬物は、宿主細胞内のウイルスの複製を阻害することによって作用します .
抗がん用途
ピリミジンは、抗がん薬の開発に使用されてきました . これらの薬物は、がん細胞の増殖と増殖を阻害することによって作用します .
抗炎症用途
将来の方向性
The future directions for the study of 2,4-Diamino-5-(bromomethyl)pyrimidine could involve the design and synthesis of novel compounds with appropriate side chains, hydrophobicity, and selectivity. These could be important lead compounds for future optimization towards the development of future anti-TB drugs that can be used as monotherapy or in combination with other anti-TB drugs or antibiotics .
作用機序
Target of Action
The primary target of 2,4-Diamino-5-(bromomethyl)pyrimidine is the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the synthesis of nucleotides and is an important drug target in anti-tuberculosis drug development .
Mode of Action
2,4-Diamino-5-(bromomethyl)pyrimidine interacts with its target, mt-DHFR, by occupying the glycerol (GOL) binding site of the enzyme . This site is considered a useful target to improve the selectivity towards human dihydrofolate reductase (h-DHFR) . The compound’s side chains are designed to occupy the GOL binding site with proper hydrophilicity for cell entry .
Biochemical Pathways
The compound affects the biochemical pathway involving the mt-DHFR enzyme. By inhibiting this enzyme, it disrupts the synthesis of nucleotides, which are essential for the growth and survival of Mycobacterium tuberculosis .
Pharmacokinetics
The compound is designed to have proper hydrophilicity to cross the cell wall of mycobacterium tuberculosis and function at the whole cell level .
Result of Action
The inhibition of mt-DHFR by 2,4-Diamino-5-(bromomethyl)pyrimidine leads to a disruption in the synthesis of nucleotides, thereby inhibiting the growth and survival of Mycobacterium tuberculosis . In a study, one of the synthesized compounds showed good anti-tuberculosis activity with a significant selectivity against vero cells .
Action Environment
The action of 2,4-Diamino-5-(bromomethyl)pyrimidine can be influenced by environmental factors such as the hydrophilicity of the compound and the size of its side chains . These factors can affect the compound’s ability to cross the cell wall of Mycobacterium tuberculosis and its interaction with the GOL binding site of mt-DHFR .
生化学分析
Biochemical Properties
2,4-Diamino-5-(bromomethyl)pyrimidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the key interactions is with dihydrofolate reductase, an enzyme involved in the folate pathway. This interaction inhibits the enzyme’s activity, leading to a disruption in the synthesis of nucleotides, which are essential for DNA replication and cell division . Additionally, 2,4-Diamino-5-(bromomethyl)pyrimidine has been shown to interact with glycerol binding sites, enhancing its selectivity towards certain bacterial enzymes .
Cellular Effects
The effects of 2,4-Diamino-5-(bromomethyl)pyrimidine on various types of cells and cellular processes are profound. In bacterial cells, this compound inhibits the growth and proliferation by targeting dihydrofolate reductase, leading to a decrease in nucleotide synthesis . In mammalian cells, 2,4-Diamino-5-(bromomethyl)pyrimidine can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in the folate pathway, thereby affecting cellular metabolism and proliferation .
Molecular Mechanism
The molecular mechanism of action of 2,4-Diamino-5-(bromomethyl)pyrimidine involves its binding interactions with biomolecules. The compound binds to the active site of dihydrofolate reductase, inhibiting its activity and preventing the reduction of dihydrofolate to tetrahydrofolate . This inhibition leads to a decrease in the synthesis of thymidine and purine nucleotides, which are crucial for DNA replication and cell division. Additionally, 2,4-Diamino-5-(bromomethyl)pyrimidine can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Diamino-5-(bromomethyl)pyrimidine change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that 2,4-Diamino-5-(bromomethyl)pyrimidine can have lasting effects on cellular function, including sustained inhibition of nucleotide synthesis and prolonged disruption of cell division . These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 2,4-Diamino-5-(bromomethyl)pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, 2,4-Diamino-5-(bromomethyl)pyrimidine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without adverse effects .
Metabolic Pathways
2,4-Diamino-5-(bromomethyl)pyrimidine is involved in several metabolic pathways, primarily those related to the folate cycle. The compound interacts with enzymes such as dihydrofolate reductase, leading to the inhibition of folate metabolism . This interaction affects the levels of metabolites such as tetrahydrofolate and its derivatives, which are essential for nucleotide synthesis and cellular proliferation .
Transport and Distribution
The transport and distribution of 2,4-Diamino-5-(bromomethyl)pyrimidine within cells and tissues are facilitated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in the cytoplasm, where it exerts its inhibitory effects on dihydrofolate reductase . Additionally, 2,4-Diamino-5-(bromomethyl)pyrimidine can be distributed to various tissues, including the liver and kidneys, where it may cause toxicity at high concentrations .
Subcellular Localization
The subcellular localization of 2,4-Diamino-5-(bromomethyl)pyrimidine is primarily in the cytoplasm, where it interacts with dihydrofolate reductase and other biomolecules . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it ensures that 2,4-Diamino-5-(bromomethyl)pyrimidine reaches its target enzymes and exerts its inhibitory effects .
特性
IUPAC Name |
5-(bromomethyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2,(H4,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESKVZGVVYLDTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40330171 |
Source


|
| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89446-58-2 |
Source


|
| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1297339.png)











![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)
